2-Methyl-4-(p-tolyl)pyrimidine
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Overview
Description
“2-Methyl-4-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H12N2 . It is a type of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines are common in many natural products as well as synthetic drugs with various biological activities .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-(p-tolyl)pyrimidine” were not found, general methods for synthesizing pyrimidines involve the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(p-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-4-(p-tolyl)pyrimidine” were not found, pyrimidines in general are known to undergo various chemical reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .
Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Agents
Summary of the Application
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Therapeutic Potential of Imidazole Containing Compounds
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Methods of Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Preparation of 2,4,6-Triaryl-Substituted Pyrimidines
Summary of the Application
The potential of anil synthesis for the preparation of 2,4,6-triaryl-substituted pyrimidines with an extended chain of delocalized π-bonds was studied .
Methods of Application
The study involved the synthesis of 2,4,6-triaryl-substituted pyrimidines using anil synthesis .
Results or Outcomes
The study demonstrated the potential of anil synthesis in the preparation of 2,4,6-triaryl-substituted pyrimidines .
Antiviral Agents
Summary of the Application
Pyrimidine and its derivatives have been proven to use antiviral activity .
Methods of Application
The antiviral activity of pyrimidine derivatives is evaluated using various assays, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that pyrimidine derivatives have promising antiviral properties .
Anticancer Agents
Summary of the Application
Pyrimidine and its derivatives have been proven to use anticancer activity .
Methods of Application
The anticancer activity of pyrimidine derivatives is evaluated using various assays, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that pyrimidine derivatives have promising anticancer properties .
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This could be a potential future direction for the research and development of “2-Methyl-4-(p-tolyl)pyrimidine” and similar compounds.
properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQZWZDLZDOPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507433 |
Source
|
Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(p-tolyl)pyrimidine | |
CAS RN |
19927-61-8 |
Source
|
Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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